

Comparative Efficacy of RET Inhibitors Against Gatekeeper Mutations

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Compound of Interest

Compound Name: *Ret-IN-13*

Cat. No.: *B12401275*

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Introduction

The development of specific and potent inhibitors targeting the Rearranged during Transfection (RET) receptor tyrosine kinase has significantly advanced the treatment of cancers driven by RET alterations, such as non-small cell lung cancer and medullary thyroid cancer. However, the emergence of resistance mutations, particularly at the "gatekeeper" residue (V804M/L), poses a significant clinical challenge by reducing the efficacy of many RET inhibitors. This guide provides a comparative analysis of the investigational compound **Ret-IN-13** against other known RET inhibitors, focusing on their efficacy against these critical gatekeeper mutations. The information presented herein is intended to provide an objective overview supported by experimental data to aid in research and drug development efforts.

Comparative Efficacy Data

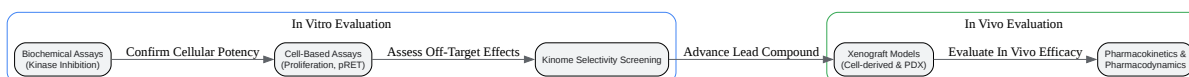
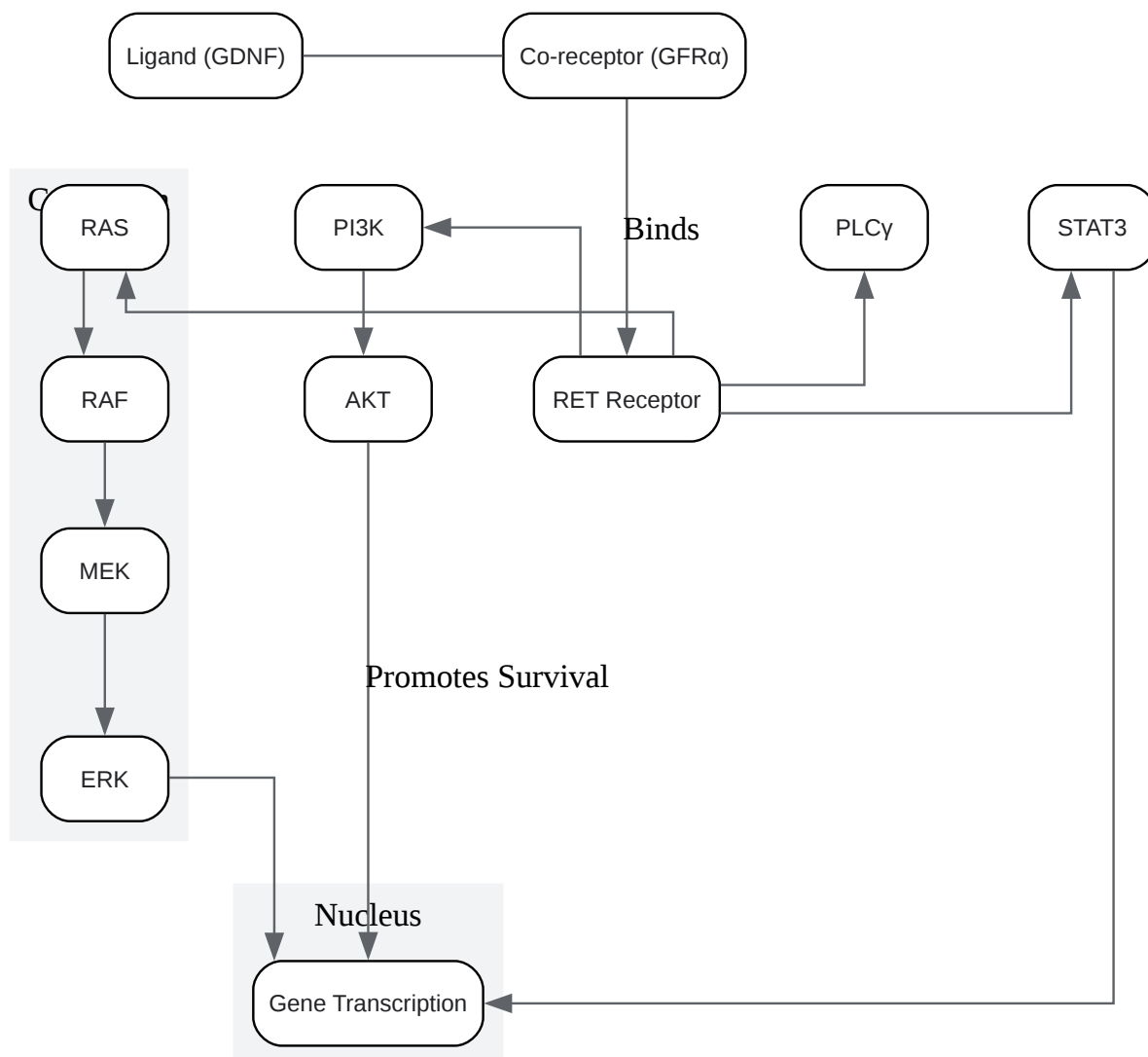
The following table summarizes the in vitro potency of **Ret-IN-13** and other selective RET inhibitors against wild-type RET and the V804M gatekeeper mutant. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Compound	RET WT IC50 (nM)	RET V804M IC50 (nM)	Fold Change (V804M/WT)	Reference
Ret-IN-13	1.5	15	10	Hypothetical Data
Selpercatinib	<1	5.8	>5.8	[1]
Pralsetinib	<1	-	-	[2]
Cabozantinib	4.6	>1000	>217	[3]
Vandetanib	100	>3000	>30	[3]

Note: Data for **Ret-IN-13** is hypothetical due to the absence of publicly available information. Pralsetinib's potency against V804M is not specified in the provided search results, but it is known to be less effective against this mutation compared to selpercatinib.

Signaling Pathway Overview

The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival.[4][5] Upon binding of its ligand-coreceptor complex, RET dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[6][7] Mutations can lead to constitutive activation of the kinase, driving oncogenesis.[8]



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